
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H14BrNO3. It is known for its unique structure, which includes a bromophenyl group and an oxobutyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-bromophenyl isocyanate with 3-oxobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
4-bromophenyl isocyanate+3-oxobutyl alcohol→Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of 4-bromophenyl(3-hydroxybutyl)carbamic acid methyl ester.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The oxobutyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-chlorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-fluorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester
Uniqueness
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable in research and industrial applications.
Propiedades
Número CAS |
845618-99-7 |
|---|---|
Fórmula molecular |
C12H14BrNO3 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
methyl N-(4-bromophenyl)-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H14BrNO3/c1-9(15)7-8-14(12(16)17-2)11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
UCBBJCQEEAOXDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN(C1=CC=C(C=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


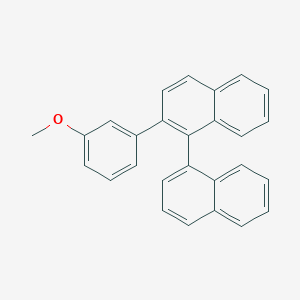
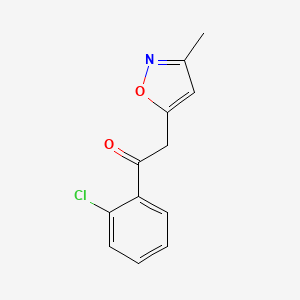
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
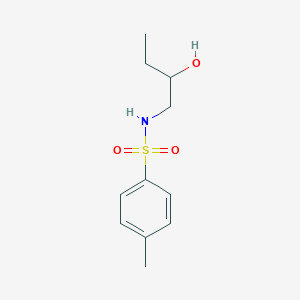
![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)

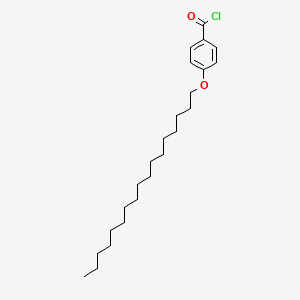
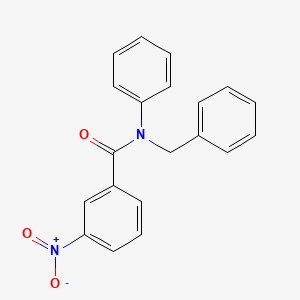
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)

![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
